molecular formula C7H14ClNO B13466709 cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride CAS No. 2095349-66-7

cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride

Katalognummer: B13466709
CAS-Nummer: 2095349-66-7
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: IBAJVRXHOWOAQS-UOERWJHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride: is a synthetic compound with the molecular formula C7H14ClNO. It is a derivative of the furo[3,4-c]pyrrole class of compounds, known for their ability to form strong carbon-carbon bonds . This compound is highly stable and has been utilized in various scientific research applications.

Vorbereitungsmethoden

The synthesis of cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as heterocyclic amines and oxiranes, leading to the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of stable products. These interactions are crucial for its applications in medicinal chemistry and drug design .

Vergleich Mit ähnlichen Verbindungen

Cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

2095349-66-7

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-7-4-8-2-6(7)3-9-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1

InChI-Schlüssel

IBAJVRXHOWOAQS-UOERWJHTSA-N

Isomerische SMILES

C[C@]12CNC[C@H]1COC2.Cl

Kanonische SMILES

CC12CNCC1COC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.